Isolupinine, N-oxide
Description
Isolupinine N-oxide is a steroidal alkaloid derivative characterized by the presence of an N-oxide functional group, formed through the oxidation of the tertiary amine in isolupinine. Such N-oxide alkaloids are typically isolated from medicinal plants using chromatographic techniques and characterized via spectroscopic methods (e.g., NMR, IR, and mass spectrometry) .
Properties
CAS No. |
6267-48-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-4-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9,10)13/h9-10,12H,1-8H2 |
InChI Key |
NANZFTBGLDRCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2(C(C1)CCCC2CO)[O-] |
Origin of Product |
United States |
Preparation Methods
Imino-Aldol Reaction Approach
The imino-aldol reaction has emerged as a cornerstone for constructing quinolizidine frameworks. As demonstrated in the enantioselective synthesis of (–)-epilupinine, this method involves condensing chloroalkanoic acid phenyl esters with chiral sulfinimines to establish stereochemical control. For isolupinine, a similar pathway could be employed:
- Sulfinimine Formation : Reaction of (S)-tert-butanesulfinamide with a ketone precursor generates a chiral sulfinimine, enabling asymmetric induction.
- Imino-Aldol Condensation : The sulfinimine undergoes nucleophilic addition with a chloroalkanoic ester, yielding a β-amino alcohol intermediate with high diastereoselectivity (up to 95:5 dr).
- Cyclization : Base-mediated intramolecular cyclization forms the quinolizidine core. In the synthesis of (–)-epilupinine, this step achieved a 65% yield using potassium carbonate in methanol.
- Deprotection and Reduction : Removal of the sulfinyl group via acidic hydrolysis, followed by borohydride reduction, furnishes isolupinine.
Key Optimization Parameters :
- Solvent polarity significantly impacts diastereoselectivity; polar aprotic solvents like tetrahydrofuran (THF) favor syn-adduct formation.
- Temperature modulation during cyclization (e.g., reflux vs. room temperature) affects ring-closure efficiency and byproduct formation.
Alternative Ring-Closing Methodologies
While the imino-aldol route dominates recent literature, classical methods such as the Hofmann-Löffler reaction or aza-Prins cyclization offer complementary pathways:
- Hofmann-Löffler Reaction : Photochemical or radical-mediated cyclization of N-haloamines could construct the quinolizidine skeleton. However, this method suffers from limited stereocontrol and functional group tolerance.
- Aza-Prins Cyclization : Acid-catalyzed condensation of homoallylic amines with aldehydes generates quinolizidines via oxocarbenium ion intermediates. Yields up to 78% have been reported for analogous systems.
Oxidation to N-Oxide Derivatives
Peracid-Mediated Oxidation
The tert-amine group in isolupinine undergoes oxidation to form the N-oxide. Meta-chloroperbenzoic acid (mCPBA) is widely employed for this transformation, as evidenced in the synthesis of pyrimidine N-oxides. A representative protocol includes:
- Dissolve isolupinine in dichloromethane (DCM) at 0°C.
- Add mCPBA (1.1 equivalents) portion-wise, followed by stirring at room temperature for 12–24 hours.
- Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography.
Yield Considerations :
Catalytic Oxidation Systems
Transition metal catalysts offer greener alternatives to stoichiometric oxidants. Molybdenum-supported carbon (Mo@C) catalysts, effective in reducing N-oxides, may operate reversibly under oxidative conditions. Preliminary studies suggest:
- Conditions : Oxygen atmosphere, ethanol solvent, 80–100°C.
- Challenges : Catalyst poisoning by amine coordination necessitates ligand design adjustments.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Atom Economy : The imino-aldol route achieves >80% atom economy by minimizing protecting groups and byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
X-ray Crystallography : Resolves stereochemical ambiguities; however, N-oxides often form hygroscopic crystals, complicating analysis.
Chemical Reactions Analysis
Types of Reactions
Isolupinine, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine, isolupinine.
Substitution: The N-oxide group can participate in substitution reactions, where other functional groups replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are common oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order N-oxides and hydroxylamines.
Reduction: Isolupinine and its derivatives.
Substitution: Various substituted isolupinine derivatives.
Scientific Research Applications
Isolupinine, N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its effects on the central nervous system.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of isolupinine, N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of enzymatic activities and the regulation of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect neurotransmitter systems and oxidative stress responses.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural and Metabolic Comparisons
Steroidal Alkaloid N-oxides (e.g., Isoverticine-β-N-oxide)
- Structural Similarity : Both isolupinine N-oxide and isoverticine-β-N-oxide feature steroidal frameworks with N-oxide groups, which enhance water solubility compared to their parent alkaloids .
- Metabolic Stability : Plant-derived N-oxides like isoverticine-β-N-oxide exhibit moderate stability due to their complex structures, though specific data on isolupinine N-oxide is lacking.
Aromatic N-oxides (e.g., 2,6-Dimethylpyridine N-oxide)
- Functional Contrast : Synthetic aromatic N-oxides lack the steroidal backbone but share the N-oxide functional group. The pyridine-based N-oxide in 2,6-Dimethylpyridine N-oxide demonstrates high metabolic stability and antimutagenic activity, attributed to its planar structure and electron-deficient nitrogen .
This contrasts with steroidal N-oxides, where structural complexity may slow degradation .
Propargyl-Linked Antifolate N-oxides Stability: Branching at the propargylic position (e.g., methyl substitution) in synthetic N-oxides increases metabolic half-life compared to non-branched analogues, highlighting the role of substituents in stability .
Analytical Techniques for N-oxide Characterization
Infrared (IR) spectroscopy is critical for identifying N-oxide vibrations (e.g., ν(N-O) at 950–1250 cm⁻¹) and Mo-N bonds in hybrid compounds, confirming synthesis success and structural integrity . Mass spectrometry and NMR are further used to differentiate N-oxides from parent alkaloids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
